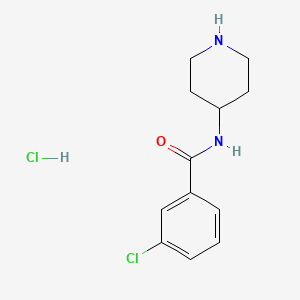

3-氯-N-(哌啶-4-基)苯甲酰胺盐酸盐

描述

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride, also known as 3-chloro-4-(piperidin-4-yl)aniline hydrochloride, is a synthetic organic compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 216.7 g/mol and a melting point of 170-172°C. It is soluble in water, methanol, and acetone, and is insoluble in ether and benzene. 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is widely used in the synthesis of numerous compounds, including pharmaceuticals, and is used in a variety of scientific applications such as drug delivery, drug discovery, and molecular imaging.

科学研究应用

Anticancer Properties

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a potential candidate for further drug development .

Neurological Disorders

The compound’s structure suggests potential interactions with neurotransmitter receptors. Researchers have explored its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies indicate that it may modulate neuronal function and protect against neurotoxicity .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce tissue damage in inflammatory conditions .

Analgesic Effects

Studies have suggested that this compound exhibits analgesic properties. It may act on pain pathways, making it relevant for pain management. Further research is needed to understand its mechanism of action and potential clinical applications .

Antibacterial Potential

Researchers have explored the antibacterial activity of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride. It shows promise against certain bacterial strains, making it a candidate for novel antibiotics. Structural modifications could enhance its efficacy .

Psychiatric Disorders

Given its potential interactions with neurotransmitter systems, this compound has been investigated for psychiatric disorders. It may modulate serotonin or dopamine receptors, impacting mood and behavior. Clinical trials are necessary to validate its efficacy .

未来方向

作用机制

Target of Action

The primary target of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

The compound interacts with HIF-1, promoting the transcription and expression of target genes . This accelerates glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment .

Biochemical Pathways

The activation of HIF-1 by 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride affects the glycolytic pathway . This leads to an increase in the rate of glycolysis, providing energy for the proliferation and differentiation of cancer cells .

Result of Action

The activation of HIF-1 and the subsequent upregulation of growth factors lead to the proliferation, differentiation, and adaptation of cancer cells to hypoxic conditions . This could potentially result in the growth and spread of cancerous cells.

Action Environment

The action of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic microenvironment of tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can significantly influence the efficacy and stability of the compound.

属性

IUPAC Name |

3-chloro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNIGRQJLMMEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349709-02-9 | |

| Record name | Benzamide, 3-chloro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

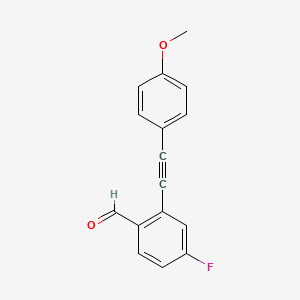

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

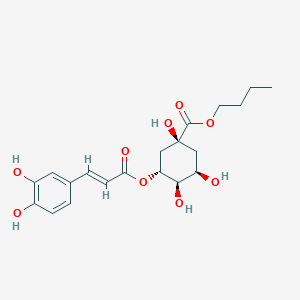

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)

![Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3027531.png)

![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)